An In-depth Technical Guide to 1-Cycloheptylpiperidin-3-amine Sulfate
An In-depth Technical Guide to 1-Cycloheptylpiperidin-3-amine Sulfate
Abstract
1-Cycloheptylpiperidin-3-amine sulfate is a substituted piperidine derivative with potential applications in pharmaceutical development as a structural motif in bioactive molecules.[1][2] This technical guide provides a comprehensive overview of its chemical properties, including a plausible synthetic pathway, detailed analytical characterization, and essential safety and handling protocols. The piperidine ring is a common structural element in many natural products and pharmaceuticals, known to confer specific biological activities.[3][4] The addition of a cycloheptyl group at the N1 position and an amine at the C3 position creates a specific scaffold for further chemical elaboration. This document serves as a foundational resource for researchers and drug development professionals working with or considering this and structurally related compounds.
Introduction
Substituted piperidines are a cornerstone of medicinal chemistry, appearing in a wide range of therapeutic agents.[5][6] The specific stereochemistry and substitution pattern of the piperidine ring are often critical for pharmacological activity.[7] 1-Cycloheptylpiperidin-3-amine, as a chiral amine, presents opportunities for creating stereospecific interactions with biological targets.[8] Its formulation as a sulfate salt is intended to improve solubility and handling characteristics, a common practice in pharmaceutical development.[8] This guide delineates the fundamental chemical and physical properties of its sulfate salt, based on established principles and data from analogous structures.
Synthesis and Purification
The synthesis of 1-Cycloheptylpiperidin-3-amine can be achieved through a multi-step process, starting from commercially available precursors. A robust and scalable method involves the reductive amination of a suitable piperidone derivative.[9]
Proposed Synthetic Pathway
A logical synthetic approach involves two key transformations:
-
Boc-Protection and Reductive Amination: Starting with 3-aminopiperidine, the secondary amine in the ring is first protected, followed by reductive amination to introduce the cycloheptyl group. Alternatively, starting with a ketone precursor like 1-cycloheptyl-piperidin-3-one is also a viable route.[10][11]
-
Deprotection and Salt Formation: The final step involves the removal of the protecting group and subsequent formation of the sulfate salt to yield the target compound.
Caption: Proposed synthetic workflow for 1-Cycloheptylpiperidin-3-amine sulfate.
Experimental Protocol: Reductive Amination & Deprotection
This protocol is based on established methods for N-alkylation of aminopiperidines.[7]
-
Step 1: Reductive Amination:
-
Dissolve 1-Boc-3-aminopiperidine (1.0 equiv.) and cycloheptanone (1.2 equiv.) in an anhydrous solvent like 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 2: Boc Deprotection:
-
Dissolve the crude product from Step 1 in a suitable solvent such as dioxane or dichloromethane.
-
Add an excess of a strong acid, like trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the mixture under reduced pressure to remove the solvent and excess acid.
-
-
Step 3: Salt Formation & Purification:
-
Dissolve the resulting free amine in a suitable solvent like isopropanol (IPA) or diethyl ether.
-
Slowly add a stoichiometric amount of sulfuric acid (H₂SO₄) dissolved in the same solvent.
-
The sulfate salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
-
Physicochemical Properties
The properties of 1-Cycloheptylpiperidin-3-amine sulfate are determined by its molecular structure, which includes a saturated heterocyclic ring, a secondary amine, a primary amine, and a large non-polar cycloalkyl group.[1][2]
| Property | Value / Predicted Characteristic | Source |
| CAS Number | 1185303-68-7 | [2] |
| Molecular Formula | C₁₂H₂₆N₂O₄S | [1][2] |
| Molecular Weight | 294.41 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | [8] |
| Melting Point | >200 °C (Predicted, as salts have high MPs) | [8] |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol | General amine salt properties |
| pKa | ~9-10.5 for the piperidinium ion (Predicted) | [12] |
Analytical Characterization
A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard in this process.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cycloheptyl protons (broad multiplets in the 1.0-2.0 ppm range), the piperidine ring protons (a complex series of multiplets from 1.5-3.5 ppm), and a signal for the protonated amine groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 carbons in the cycloheptyl and piperidine rings. The carbons adjacent to the nitrogen atoms will be shifted downfield.
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the free base (C₁₂H₂₄N₂). High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition. The expected [M+H]⁺ ion for the free base would be approximately m/z 197.20.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands:
-
N-H stretch: Broad peaks in the 3200-3400 cm⁻¹ region corresponding to the primary and secondary amine groups.
-
C-H stretch: Peaks in the 2850-3000 cm⁻¹ region from the alkyl groups.
-
S=O stretch: Strong absorption bands around 1100-1200 cm⁻¹ from the sulfate counter-ion.
Caption: A standard workflow for the analytical characterization of a novel compound.
Safety, Handling, and Storage
Hazard Identification
Based on structurally similar amine compounds, 1-Cycloheptylpiperidin-3-amine sulfate should be handled as a potentially hazardous chemical.[13][14]
-
Skin Corrosion/Irritation: May cause skin irritation.[17]
-
Eye Damage/Irritation: Risk of serious eye irritation or damage.[15][18]
Handling and Personal Protective Equipment (PPE)
Standard laboratory safety protocols should be strictly followed.[19]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[15]
-
Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19]
-
Keep away from strong oxidizing agents.
-
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C is recommended, as is common for complex amines.[12]
Conclusion
This guide provides a foundational understanding of 1-Cycloheptylpiperidin-3-amine sulfate, a compound of interest for pharmaceutical research. By outlining a plausible synthetic route, methods for analytical characterization, and crucial safety information, this document serves as a valuable resource for scientists. The structural motifs present suggest that this compound could be a versatile building block in the development of new chemical entities.
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- Bentham Science Publishers. (2018, May 1). Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst.
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- Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
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- Wikipedia. (n.d.). Piperidine.
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